molecular formula C10H12F2N6O3 B1675606 LY 207702 CAS No. 103828-81-5

LY 207702

Cat. No.: B1675606
CAS No.: 103828-81-5
M. Wt: 302.24 g/mol
InChI Key: MQNXBBSVJDKZGZ-JAWBFMPRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of LY-207702 involves the regioselective N6-tritylation of the difluorinated purine nucleoside. This process allows the compound to be coupled to epsilon-lysine amino groups of monoclonal antibodies reactive with human tumor-associated antigens . The synthetic route includes the following steps:

    Regioselective N6-tritylation: This step involves the selective protection of the N6 position of the purine nucleoside with a trityl group.

    Coupling Reaction: The tritylated nucleoside is then coupled to epsilon-lysine amino groups of monoclonal antibodies.

Industrial Production Methods

The industrial production of LY-207702 follows similar synthetic routes but on a larger scale. The process involves stringent reaction conditions to ensure high yield and purity of the final product. The compound is typically stored as a powder at -20°C for up to three years or in solution at -80°C for up to one year .

Chemical Reactions Analysis

Types of Reactions

LY-207702 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: LY-207702 can be reduced to form different reduced species.

    Substitution: The compound can undergo substitution reactions, particularly at the fluorine atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide and potassium cyanide.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of LY-207702. These derivatives are often studied for their potential biological activities and therapeutic applications .

Scientific Research Applications

LY-207702 has a wide range of scientific research applications, including:

Mechanism of Action

LY-207702 exerts its effects by inhibiting ribonucleotide reductase, an enzyme crucial for DNA synthesis. This inhibition leads to the depletion of deoxyribonucleotide triphosphates, which are essential for DNA replication and repair. The compound’s molecular targets include the active sites of ribonucleotide reductase, and its pathways involve the disruption of DNA synthesis and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

    Gemcitabine: Another nucleoside analog with antitumor activity.

    Fludarabine: A purine nucleoside analog used in the treatment of hematological malignancies.

    Clofarabine: A nucleoside analog with activity against various cancers.

Uniqueness of LY-207702

LY-207702 is unique due to its difluorinated structure, which enhances its stability and antitumor activity. Unlike other nucleoside analogs, LY-207702 has shown impressive preclinical results in terms of its antitumor efficacy and potential for targeted drug delivery .

Properties

CAS No.

103828-81-5

Molecular Formula

C10H12F2N6O3

Molecular Weight

302.24 g/mol

IUPAC Name

(2R,3R)-5-(2,6-diaminopurin-9-yl)-4,4-difluoro-2-(hydroxymethyl)oxolan-3-ol

InChI

InChI=1S/C10H12F2N6O3/c11-10(12)5(20)3(1-19)21-8(10)18-2-15-4-6(13)16-9(14)17-7(4)18/h2-3,5,8,19-20H,1H2,(H4,13,14,16,17)/t3-,5-,8?/m1/s1

InChI Key

MQNXBBSVJDKZGZ-JAWBFMPRSA-N

Isomeric SMILES

C1=NC2=C(N=C(N=C2N1C3C([C@@H]([C@H](O3)CO)O)(F)F)N)N

SMILES

C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)(F)F)N)N

Canonical SMILES

C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)(F)F)N)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

2',2'-difluorodeoxyribofuranosyl-2,6-diaminopurine
2'-dFdAP
LY 207702
LY-207702
LY207702

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
LY 207702
Reactant of Route 2
LY 207702
Reactant of Route 3
LY 207702
Reactant of Route 4
LY 207702
Reactant of Route 5
LY 207702
Reactant of Route 6
LY 207702

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.